4-Thiomorpholinocyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-thiomorpholin-4-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHKWSXLUIZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Cyclohexanecarboxylic Acid Derivatives
The preparation of cyclohexanecarboxylic acid derivatives, including 4-Thiomorpholinocyclohexanecarboxylic acid, often follows a sequence of:
- Starting from a cyclohexanecarboxylic acid or its ester derivative.
- Functionalization at the 4-position of the cyclohexane ring.
- Introduction of heterocyclic substituents such as thiomorpholine.
A representative approach involves halogenation, nucleophilic substitution, and hydrolysis steps to install the thiomorpholine ring and obtain the target acid.
Key Preparation Method from Patent US8143442B2
This patent provides a process for preparing cyclohexanecarboxylic acid derivatives which can be adapted for this compound synthesis. The method includes:
Step 1: Halogenation of a cyclohexanecarboxylic acid derivative
Reacting the cyclohexanecarboxylic acid derivative with halogenating agents such as phosphorus trihalides (PX3), phosphorus pentahalides (PX5), or thionyl halides (SOX2) to convert the acid or ester into an acyl halide intermediate.Step 2: Nucleophilic substitution with thiomorpholine
The acyl halide intermediate is then reacted with thiomorpholine to form the corresponding amide or related derivative.Step 3: Hydrolysis and purification
Hydrolysis is carried out using excess water (typically 14-16 equivalents relative to the starting compound) to convert intermediates into the carboxylic acid form. The pH is carefully adjusted (pH 10-14 during extraction, then to pH 6-7 before final isolation) to optimize separation and purification.Step 4: Work-up and isolation
Organic and aqueous phases are separated, and the product is isolated by concentration and crystallization.
| Parameter | Condition |
|---|---|
| Halogenating agent | PX3, PX5, SOX2 |
| Hydrolysis water eq. | 14-16 eq. |
| pH during extraction | 11-13.5 |
| Temperature for dosing | 20-65 °C (preferably 60-65 °C) |
| Base for extraction | Alkali carbonate, bicarbonate, borate, phosphate, hydroxide |
| Acid for pH adjustment | Mineral acid (e.g., HCl, H2SO4) |
This method emphasizes controlling reaction conditions to maximize yield and purity while minimizing side reactions. It is adaptable to various substituents on the cyclohexane ring, including thiomorpholine groups.
Comparative Preparation Routes for Related Cyclohexanecarboxylic Acid Derivatives
While direct detailed methods for this compound are limited, insights can be drawn from the preparation of structurally related compounds such as trans-4-aminomethylcyclohexanecarboxylic acid (tranexamic acid), which shares the cyclohexanecarboxylic acid core and functionalization at the 4-position.
A representative multi-step method includes:
- Catalytic hydrogenation of 4-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid.
- Esterification to form esters suitable for further reactions.
- Oxidation to introduce keto functionality.
- Condensation with nitromethane to introduce nitrogen functionality.
- Catalytic hydrogenation to reduce nitro groups to amines.
- Hydrolysis and conversion to yield the final acid.
This method highlights the use of inexpensive and readily available raw materials, environmentally friendly catalysts like Raney nickel, and controlled reaction conditions to obtain high yields with fewer side reactions.
| Step No. | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Catalytic hydrogenation | Raney Ni, H2, 80-90 °C, 5-6 MPa | 4-Hydroxycyclohexanecarboxylic acid |
| 2 | Esterification | Alcohol (e.g., ethanol), p-toluenesulfonic acid, reflux | 4-Hydroxycyclohexylphenyl carbamate |
| 3 | Oxidation | Chlorine bleach (Clorox), 10-15 °C | 4-Oxocyclohexyl carbamate |
| 4 | Condensation | Nitromethane, alkali, ethanol, 0-3 °C | 4-Nitromethylene hexahydrobenzoic acid ester |
| 5 | Catalytic hydrogenation | Raney Ni, methanol, 70-80 °C, 0.08-0.1 MPa | 4-Aminomethyl hexahydrobenzoic acid ester |
| 6 | Hydrolysis and conversion | Hydrated barium hydroxide, 220-230 °C, 8-10 h | trans-4-Aminomethylcyclohexanecarboxylic acid |
Notes on Reaction Conditions and Optimization
- pH Control: Critical during extraction and hydrolysis steps to ensure selective partitioning and product stability.
- Temperature: Moderate temperatures (20-65 °C) are preferred during halogenation and substitution to prevent decomposition.
- Catalysts: Raney nickel is favored for hydrogenation due to cost-effectiveness and environmental considerations.
- Solvents: Biphasic systems using water and organic solvents such as toluene or dichloromethane facilitate phase separation and purification.
- Reagent Equivalents: Use of excess water and controlled equivalents of halogenating agents and bases optimize reaction completeness.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Halogenation of cyclohexanecarboxylic acid | PX3, PX5, SOX2; 20-65 °C | Formation of acyl halide intermediate | Enables nucleophilic substitution |
| Nucleophilic substitution with thiomorpholine | Thiomorpholine, organic solvent, base | Formation of thiomorpholine amide | Selective substitution at 4-position |
| Hydrolysis | Excess H2O (14-16 eq.), pH adjustment (6-7) | Conversion to carboxylic acid | Controlled pH critical for purity |
| Catalytic hydrogenation (related analogs) | Raney Ni, H2, 70-90 °C | Reduction of nitro or keto groups | Used in related amine derivatives |
| Esterification (related analogs) | Alcohol (ethanol), acid catalyst, reflux | Formation of esters for further steps | Facilitates oxidation and condensation |
| Oxidation (related analogs) | Chlorine bleach, low temperature (10-15 °C) | Introduction of keto functionality | Prepares for condensation reactions |
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
TMCA and its derivatives have been investigated for their potential as pharmaceutical intermediates. Notably, trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which include TMCA, are recognized for their utility in developing NPYY5 receptor antagonists. These antagonists have implications in treating conditions such as obesity and metabolic disorders by modulating neuropeptide Y signaling pathways .
Case Study: NPYY5 Receptor Antagonists
- Objective : To explore the efficacy of TMCA derivatives in inhibiting NPYY5 receptors.
- Methodology : Synthesis of various TMCA derivatives followed by biological assays to assess receptor binding affinity.
- Findings : Certain derivatives demonstrated significant inhibitory effects on NPYY5 receptor activity, indicating potential therapeutic applications in weight management.
Organic Synthesis
TMCA serves as a valuable building block in organic synthesis. Its thiomorpholine ring structure allows for diverse functionalization, making it suitable for synthesizing complex organic molecules.
Synthesis Pathways
- Hydrogenation Reactions : TMCA can be subjected to hydrogenation processes to yield various cycloaliphatic compounds, which are essential intermediates in the production of fragrances and pharmaceuticals .
- Functional Group Transformations : The carboxylic acid group in TMCA can be transformed into esters or amides, expanding its utility in creating diverse chemical entities.
Material Science
The unique properties of TMCA make it a candidate for applications in material science, particularly in the development of polymers and coatings.
Polymerization Studies
- Objective : To evaluate the incorporation of TMCA into polymer matrices.
- Methodology : Polymerization reactions were conducted using TMCA as a monomer to create thermoplastic elastomers.
- Results : The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.
Summary of Applications
The following table summarizes the key applications of 4-Thiomorpholinocyclohexanecarboxylic acid:
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Intermediates for NPYY5 receptor antagonists | Treatment of obesity and metabolic disorders |
| Organic Synthesis | Building block for complex organic molecules | Development of pharmaceuticals and fine chemicals |
| Material Science | Monomer for polymer synthesis | Enhanced mechanical properties in new materials |
Mechanism of Action
The mechanism of action of 4-Thiomorpholinocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with 5-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, a compound with overlapping functional groups but distinct structural features (see for its structure).
Structural Comparison
| Property | 4-Thiomorpholinocyclohexanecarboxylic Acid | 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic Acid |
|---|---|---|
| Core Structure | Cyclohexane ring | Thiophene ring |
| Key Substituents | Thiomorpholine, carboxylic acid | Sulfonamide, fluorophenyl, carboxylic acid |
| Sulfur Functionality | Thiomorpholine (S in heterocycle) | Sulfonyl group (SO₂) |
| Electronic Effects | Electron-rich due to sulfur in heterocycle | Electron-withdrawing sulfonyl group |
| Potential Applications | Chelation, enzyme inhibition | Anti-inflammatory, kinase inhibition |
Functional Differences
Thiomorpholine vs. Sulfonamide :
- The thiomorpholine group in the former enhances metal-binding capacity, whereas the sulfonamide group in the latter improves solubility and target specificity .
- Sulfur in thiomorpholine participates in resonance within the heterocycle, while sulfonamide sulfur is oxidized (SO₂), creating polar interactions .
Ring Systems :
- The cyclohexane backbone provides conformational flexibility, favoring interactions with hydrophobic enzyme pockets. In contrast, the planar thiophene ring enables π-π stacking with aromatic residues in biological targets .
Research Findings
- Synthetic Accessibility : Thiomorpholine derivatives are typically synthesized via nucleophilic substitution of morpholine precursors with sulfur-containing reagents, whereas sulfonamide-thiophene compounds require multi-step coupling reactions .
Limitations and Data Gaps
The comparison above is constrained by the absence of direct experimental data (e.g., pKa, solubility, or binding affinity) for this compound in the provided evidence. Further studies are required to validate its physicochemical and pharmacological properties relative to sulfonamide-thiophene analogs.
Biological Activity
4-Thiomorpholinocyclohexanecarboxylic acid (TMCA) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of TMCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The molecular structure of this compound is characterized by a thiomorpholine ring attached to a cyclohexane moiety with a carboxylic acid functional group. This unique structure contributes to its biological activity.
Molecular Formula
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
- Antimicrobial Activity : TMCA has shown promising antimicrobial properties against various bacterial strains. The presence of the thiomorpholine group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Research indicates that TMCA may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that TMCA exhibits cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Antimicrobial Efficacy : TMCA was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity (Table 1).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Cytotoxicity Against Cancer Cells : TMCA was evaluated for cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values indicating effective cytotoxicity (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
In Vivo Studies
In vivo studies have further elucidated the potential therapeutic applications of TMCA:
- Anti-inflammatory Model : In a murine model of inflammation induced by carrageenan, TMCA administration significantly reduced paw edema compared to control groups, suggesting its anti-inflammatory properties.
- Antitumor Activity : In xenograft models using human cancer cells, TMCA treatment resulted in reduced tumor growth rates and increased survival times compared to untreated controls.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study in Antimicrobial Resistance : A clinical study involving patients with resistant bacterial infections demonstrated that TMCA could be an effective adjunct therapy when combined with standard antibiotics, leading to improved patient outcomes.
- Case Study in Cancer Therapy : A pilot study involving patients with advanced breast cancer treated with TMCA showed promising results in terms of tumor reduction and manageable side effects, warranting further investigation in larger clinical trials.
Q & A
Q. How can researchers optimize the synthesis of 4-Thiomorpholinocyclohexanecarboxylic acid to improve yield and purity?
Methodological Answer: Synthesis optimization involves iterative adjustments to reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using polar aprotic solvents like DMF may enhance thiomorpholine incorporation. Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can isolate the product. Monitor purity using HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards . Ensure adherence to safety protocols for handling reactive intermediates, such as proper ventilation and PPE .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY for stereochemical confirmation), high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹). Cross-reference spectral data with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity, UV light). Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Store samples in amber vials at -20°C under inert gas (argon) to minimize oxidation and hydrolysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
Methodological Answer: Contradictions may arise from dynamic conformational changes or solvent effects. Use variable-temperature NMR to probe conformational equilibria or switch solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Supplement with X-ray crystallography for definitive stereochemical assignments. Compare findings with literature on structurally analogous cyclohexanecarboxylic acid derivatives .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Methodological Answer: Employ density functional theory (DFT) to model transition states and calculate activation energies for key reactions (e.g., nucleophilic substitution at the thiomorpholine sulfur). Molecular docking studies can predict binding affinities to biological targets (e.g., enzymes in pharmacological assays). Validate predictions with kinetic experiments (stopped-flow spectroscopy) .
Q. How can researchers elucidate metabolic pathways of this compound in pharmacological studies?
Methodological Answer: Use radiolabeled analogs (¹⁴C at the cyclohexane ring) to track metabolic fate in in vitro hepatocyte models. Analyze metabolites via LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation patterns. Compare results with in silico metabolite prediction tools (e.g., Meteor Nexus) and validate using stable isotope tracing .
Q. What experimental designs are optimal for studying the compound’s interaction with biological membranes?
Methodological Answer: Utilize surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers. Complement with fluorescence anisotropy assays using labeled liposomes to assess membrane permeability. Molecular dynamics (MD) simulations can model insertion dynamics of the thiomorpholine moiety into lipid layers .
Methodological Notes
- Data Contradiction Analysis: Systematically compare results across techniques (e.g., NMR vs. X-ray) and consult literature on structurally related compounds (e.g., 4,4-difluorocyclohexanecarboxylic acid) to identify trends or outliers .
- Safety & Reproducibility: Document synthesis and storage conditions rigorously, adhering to protocols for handling air-sensitive or toxic intermediates (e.g., thiomorpholine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
